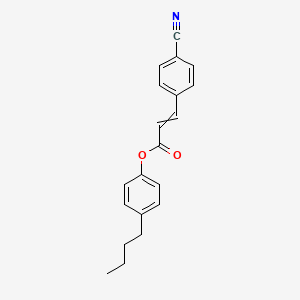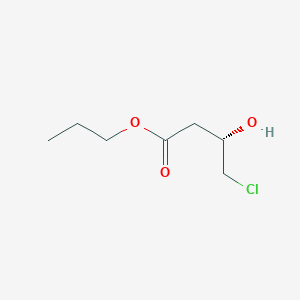
Propyl (S)-4-chloro-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (S)-4-chloro-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a chlorine atom, and a hydroxyl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl (S)-4-chloro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-4-chloro-3-hydroxybutanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of a base-catalyzed transesterification reaction, where (S)-4-chloro-3-hydroxybutanoic acid is reacted with propyl acetate in the presence of a base such as sodium hydroxide. This method is advantageous as it avoids the use of strong acids and can be carried out at lower temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (S)-4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Propyl (S)-4-chloro-3-oxobutanoate.
Reduction: Propyl (S)-4-chloro-3-hydroxybutanol.
Substitution: Propyl (S)-4-amino-3-hydroxybutanoate or Propyl (S)-4-thio-3-hydroxybutanoate.
Applications De Recherche Scientifique
Propyl (S)-4-chloro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of Propyl (S)-4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Propyl (S)-4-chloro-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl (S)-4-chloro-3-hydroxybutanoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl (S)-4-chloro-3-hydroxybutanoate: Similar structure but with a methyl group instead of a propyl group.
Propyl (S)-4-bromo-3-hydroxybutanoate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13ClO3 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
propyl (3S)-4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
KFHFKBSXONJDPU-LURJTMIESA-N |
SMILES isomérique |
CCCOC(=O)C[C@@H](CCl)O |
SMILES canonique |
CCCOC(=O)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


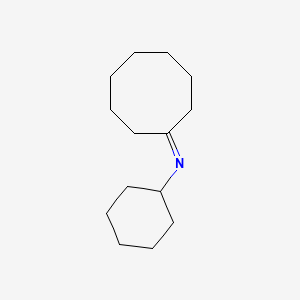
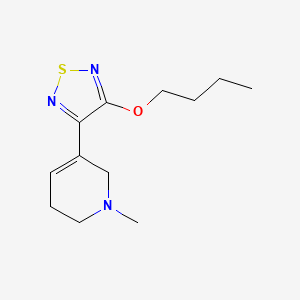


![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
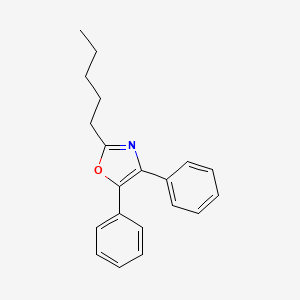


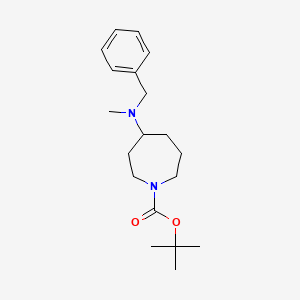
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
